molecular formula C21H18N2O4 B11005956 methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11005956
M. Wt: 362.4 g/mol
InChI Key: VEWUKSNJRMVUSZ-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic pharmaceuticals . This particular compound is characterized by the presence of a pyridoindole core structure, which is further functionalized with a 2,5-dimethoxyphenyl group and a methyl ester group at specific positions.

Preparation Methods

The synthesis of methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be achieved through various synthetic routes. One efficient method involves the use of palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines with electron-withdrawing and electron-donating groups . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield and regioselectivity of the desired product . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and safety.

Chemical Reactions Analysis

Methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives . These compounds share a similar indole core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties. Other similar compounds include methyl indole-3-carboxylate and ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C21H18N2O4/c1-25-12-8-9-18(26-2)15(10-12)20-19-14(11-17(23-20)21(24)27-3)13-6-4-5-7-16(13)22-19/h4-11,22H,1-3H3

InChI Key

VEWUKSNJRMVUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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